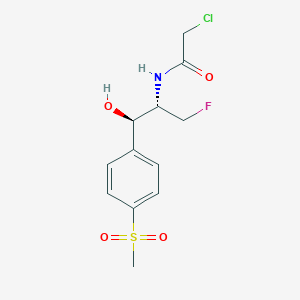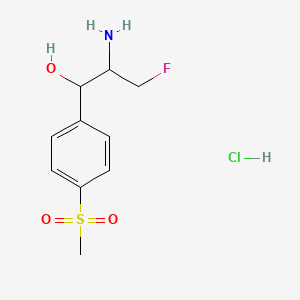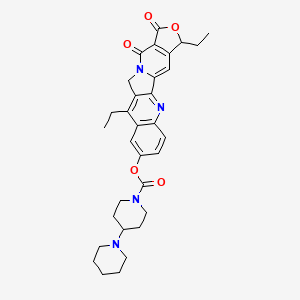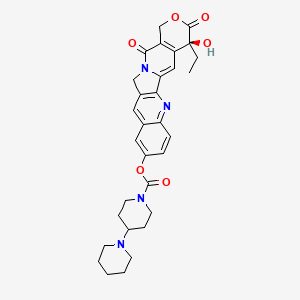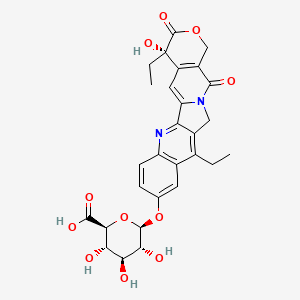
Oxo-2-pyridinylaminoacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Oxo-2-pyridinylaminoacetic Acid” is a compound with the molecular formula C7H8N2O3 . It is also known by other names such as “Glycine, N-2-pyridyl-, 1-oxide”, “2-[(Carboxymethyl)amino]pyridin-1-ium-1-olate”, and "2-[(1-oxidopyridin-1-ium-2-yl)amino]acetic acid" . It is used in the drug development of certain cancers .
Molecular Structure Analysis
The molecular weight of “Oxo-2-pyridinylaminoacetic Acid” is 168.15 g/mol . The IUPAC name for this compound is "2-[(1-hydroxypyridin-2-ylidene)amino]acetic acid" . The InChI and Canonical SMILES for this compound are also provided .
Chemical Reactions Analysis
While specific chemical reactions involving “Oxo-2-pyridinylaminoacetic Acid” are not available, it’s important to note that peptide reactions often involve a variety of chemical processes. For instance, the Schiff base reaction utilizing aromatic aldehydes for amino acid derivatization has been used to optimize reaction conditions .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 73.1 Ų .
Wissenschaftliche Forschungsanwendungen
Structural and Mechanistic Insights
- Molecular Behavior and Decomposition Mechanisms : Compounds like Peracetic acid have been studied for their structural elucidation, which aids in understanding their stability, decomposition mechanisms, and potential products generated from their breakdown. Such insights are crucial for applications in water and wastewater disinfection, highlighting the importance of theoretical and experimental studies to explain molecular behaviors based on density functional theory (DFT) calculations (W. P. da Silva et al., 2019).
Biocatalysis and Chemical Synthesis
- Biocatalytic Cascade for Synthesis : Research on compounds like 2-Oxo-4-(hydroxymethylphosphinyl) butyric acid (PPO), a precursor for herbicides, demonstrates the potential of biocatalytic processes for synthesizing complex molecules. This involves cloning and expressing relevant genes in bacterial systems to construct biocatalytic cascades, optimizing bioprocesses for large-scale production (Jian-Miao Xu et al., 2020).
Oxidative Processes and Applications
- Advanced Oxidative Processes : The study of compounds like Peracetic acid in oxidative processes, especially in photocatalysis, is pivotal for applications in environmental chemistry, particularly in the degradation of pollutants. Understanding the structural and electronic comparisons with other oxidants like H2O2 can reveal efficiency differences in these processes (W. P. da Silva et al., 2019).
Antiviral and Antimicrobial Research
- Inhibitory Effects on Viruses : Studies on compounds with inhibitory effects against viruses, such as human rhinovirus 3C protease inhibitors, offer a framework for understanding how small molecules can disrupt viral replication. This is achieved by inhibiting critical viral enzymes, demonstrating the potential of chemical compounds in antiviral therapies (A. Patick et al., 2005).
Zukünftige Richtungen
While specific future directions for “Oxo-2-pyridinylaminoacetic Acid” are not available, the field of therapeutic peptides is rapidly advancing. There is ongoing research into the development of novel protease-cleavable linkers for selective drug delivery . Additionally, the use of unnatural amino acids for the development of highly selective peptide linkers is a promising area of future research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Oxo-2-pyridinylaminoacetic Acid involves the conversion of 2-pyridinylamine to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-pyridinylamine", "Bromoacetic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium carbonate", "Potassium permanganate" ], "Reaction": [ "Step 1: Bromination of 2-pyridinylamine using bromoacetic acid and sodium hydroxide to form 2-bromoacetylpyridine", "Step 2: Reduction of 2-bromoacetylpyridine using sodium borohydride to form 2-acetylpyridine", "Step 3: Nitration of 2-acetylpyridine using a mixture of nitric and sulfuric acid to form 2-nitroacetylpyridine", "Step 4: Reduction of 2-nitroacetylpyridine using sodium borohydride to form 2-aminoacetylpyridine", "Step 5: Diazotization of 2-aminoacetylpyridine using sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 6: Coupling of the diazonium salt with glycine using sodium carbonate to form Oxo-2-pyridinylaminoacetic Acid", "Step 7: Purification of the product using recrystallization and characterization using techniques such as NMR spectroscopy and mass spectrometry" ] } | |
CAS-Nummer |
16817-89-3 |
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-Oxo-2-(2-pyridinylamino)acetic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




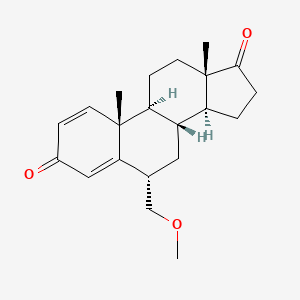
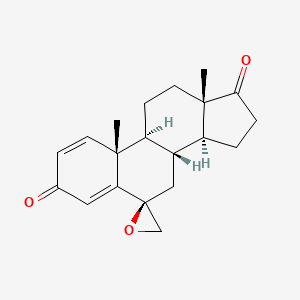
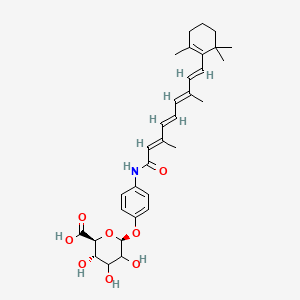
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
